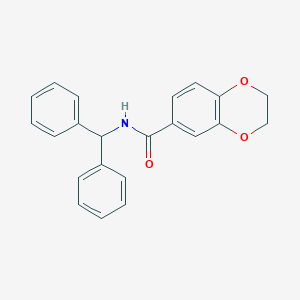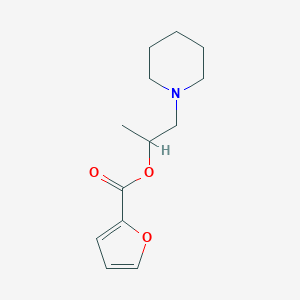
N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BDPC, is a chemical compound with potential applications in scientific research. This compound is a member of the benzodioxine family and has a unique molecular structure that makes it an interesting target for scientific study.
Mécanisme D'action
BDPC acts as a μ-opioid receptor agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to the release of endogenous opioids such as enkephalins and endorphins, which are involved in pain modulation and reward processing.
Biochemical and Physiological Effects:
BDPC has been shown to have potent analgesic effects in animal models. It has also been shown to have rewarding effects, indicating that it may have potential as a drug of abuse. BDPC has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDPC in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the effects of μ-opioid receptor activation on pain, reward, and addiction. However, one limitation of using BDPC is its potential for abuse. Researchers must take precautions to ensure that the compound is handled and stored safely.
Orientations Futures
There are several future directions for research on BDPC. One area of interest is its potential as a treatment for pain. BDPC has been shown to have potent analgesic effects in animal models, and further research could explore its potential as a pain medication. Another area of interest is its potential as a tool for studying addiction. BDPC has been shown to have rewarding effects, and further research could explore its potential as a model for addiction. Finally, research could explore the potential of BDPC as a therapeutic target for addiction and other neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of BDPC involves the condensation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with benzhydrylamine, followed by the addition of acetic anhydride. The reaction is then heated under reflux, and the resulting product is purified using column chromatography. This method yields a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
BDPC has potential applications in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. BDPC can be used to study the effects of μ-opioid receptor activation on these processes.
Propriétés
Formule moléculaire |
C22H19NO3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H19NO3/c24-22(18-11-12-19-20(15-18)26-14-13-25-19)23-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,21H,13-14H2,(H,23,24) |
Clé InChI |
CKTGOEJYHBKLOF-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)





![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
